molecular formula C16H23NO B12003169 3,5-Ditert-butyl-4-methoxybenzonitrile

3,5-Ditert-butyl-4-methoxybenzonitrile

Cat. No.: B12003169
M. Wt: 245.36 g/mol
InChI Key: KHINRPLPVUIXHM-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-4-methoxybenzonitrile is an organic compound with the molecular formula C16H23NO. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Ditert-butyl-4-methoxybenzonitrile typically involves the nitrile functionalization of a substituted benzene ring. One common method is the reaction of 3,5-Ditert-butyl-4-methoxybenzaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases to facilitate the nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrile synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like crystallization and distillation are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Ditert-butyl-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Ditert-butyl-4-methoxybenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to desired therapeutic effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Ditert-butyl-4-methoxybenzonitrile is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

3,5-ditert-butyl-4-methoxybenzonitrile

InChI

InChI=1S/C16H23NO/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-9H,1-7H3

InChI Key

KHINRPLPVUIXHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C#N

Origin of Product

United States

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